N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-10-13(18)7-5-8-14(10)19-16(21)11(2)20-17(22)12-6-3-4-9-15(12)25(20,23)24/h3-9,11H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLSZUVSNSGFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step often involves the reaction of 3-chloro-2-methylaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Cyclization to Form the Isothiazolone Ring: The sulfonamide intermediate is then subjected to cyclization to form the isothiazolone ring. This step may involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the Propanamide Group: The final step involves the acylation of the isothiazolone intermediate with a suitable acylating agent, such as propanoyl chloride, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Several studies suggest that compounds with similar structures show promising antimicrobial effects against various pathogens. The presence of the benzisothiazole ring is often associated with enhanced antibacterial properties .
- Anti-inflammatory Properties : In vitro studies have demonstrated that derivatives of benzisothiazole can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Antitumor Effects : Preliminary research indicates that compounds containing the benzisothiazole structure may possess antitumor activity, making them candidates for cancer therapeutics .
Pharmacological Research
The compound's ability to modulate biological pathways makes it a candidate for drug development:
- Drug Design : The structural characteristics allow for modifications that can enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are essential to optimize its pharmacological profile.
- Screening Assays : It can be utilized in high-throughput screening assays to identify novel therapeutic agents targeting specific diseases, particularly those related to inflammation and infection .
Material Science
Due to its unique chemical structure, this compound may find applications in materials science:
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into binding pockets, disrupting normal biological functions and leading to its observed effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Derivatives
Anti-Inflammatory and Antioxidant Activity
- Target Compound Analogs (3a–g) : Show moderate-to-excellent IL-6 and TNF-α inhibition, with esters 3d,f and nitrile 2 exhibiting superior COX-1 binding (ΔG = −8.2 to −9.1 kcal/mol) compared to aspirin (ΔG = −6.5 kcal/mol) .
Physicochemical and Computational Properties
- Melting Points : The target compound’s analogs exhibit melting points between 146–160°C, consistent with crystalline stability .
- DFT Calculations : Compounds with lower Egap (e.g., 3f: 7.57 eV) correlate with higher cytotoxicity, as seen in the target’s structural analogs .
- HOMO-LUMO Distribution : Electron-rich benzoisothiazol-3(3H)-one moieties enhance electron-donating capacity, critical for enzyme binding .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a synthetic compound with potential biological activities that have been the subject of research in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H15ClN2O4S
- Molecular Weight : 378.83 g/mol
- CAS Number : 899996-79-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the dioxido-benzisothiazole moiety is believed to enhance its reactivity and potential for bioactivity. This compound may exert its effects through:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit various enzymes, potentially affecting metabolic pathways.
- Modulation of Cellular Signaling : By interacting with receptors or signaling pathways, this compound may influence cellular responses, particularly in inflammatory or cancerous conditions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds containing the benzisothiazole structure exhibit significant antimicrobial properties. For instance:
- In vitro assays demonstrated that similar derivatives inhibit the growth of various bacterial strains, suggesting potential application in treating infections .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties:
- In vivo experiments have shown a reduction in inflammatory markers in animal models treated with related compounds .
Cytotoxicity Against Cancer Cells
Research has indicated potential cytotoxic effects against cancer cell lines:
- Compounds structurally related to this compound have demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-311G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites.
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 for anti-inflammatory activity). Docking scores (<−7.0 kcal/mol) and hydrogen-bonding interactions (e.g., with Ser530) validate potential efficacy .
What methodologies are employed to evaluate its anticancer and anti-inflammatory activities?
Advanced Research Question
- Anticancer Assays : MTT viability tests on cancer cell lines (e.g., MCF-7, IC₅₀ < 20 µM) with cisplatin as a positive control. Apoptosis is confirmed via flow cytometry (Annexin V/PI staining) .
- Anti-inflammatory Screening : COX-2 inhibition assays (IC₅₀ determination) and carrageenan-induced rat paw edema models (dose-dependent reduction in swelling at 50 mg/kg) .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Advanced Research Question
- Core Modifications : Replace the benzo[d]isothiazol-3-one moiety with triazole (e.g., increased metabolic stability) or adjust the chloro-methylphenyl group to fluorophenyl for improved lipophilicity (logP optimization).
- Pharmacophore Mapping : Identify essential groups (e.g., sulfonyl for hydrogen bonding) using 3D-QSAR models .
How should researchers address contradictions in reported biological activity data across studies?
Advanced Research Question
- Source Analysis : Compare assay conditions (e.g., cell line variability, serum concentration). For example, discrepancies in IC₅₀ values may arise from differing ATP levels in viability assays.
- Statistical Validation : Use ANOVA with post-hoc tests to confirm significance thresholds (p < 0.05) and replicate experiments under standardized protocols .
What strategies optimize reaction yields during scale-up synthesis?
Advanced Research Question
- Catalyst Screening : Replace EDCI with cheaper alternatives like DCC, monitoring yields via TLC.
- Microwave Assistance : Reduce reaction time from 24h to 2h (e.g., 80°C, 300 W) while maintaining >85% yield.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) over recrystallization for higher recovery .
How is the compound’s stability under physiological conditions assessed?
Advanced Research Question
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 24h (<10% degradation indicates suitability for oral administration).
- Thermal Stability : DSC/TGA analysis to determine decomposition temperatures (>200°C confirms solid-state stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
